7,8-Dimethoxycoumarin

Vue d'ensemble

Description

La 7,8-Diméthoxycoumarine est un composé coumarinique naturel que l'on trouve dans diverses plantes d'agrumes, notamment le pamplemousse et le Citrus decumana . Elle est connue pour ses effets protecteurs sur les reins contre la cisplatine et les lésions d'ischémie-reperfusion . Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles et de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La 7,8-Diméthoxycoumarine peut être synthétisée par différentes méthodes. Une approche courante implique la réaction de condensation de Pechmann, où les phénols réagissent avec les β-cétoesters en présence de catalyseurs acides . Une autre méthode est la réaction de Knoevenagel, qui implique la condensation d'aldéhydes avec des composés méthyléniques actifs en présence d'une base .

Méthodes de Production Industrielle : La production industrielle de la 7,8-Diméthoxycoumarine implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de solvants et de catalyseurs verts est de plus en plus populaire pour minimiser l'impact environnemental .

Analyse Des Réactions Chimiques

Types de Réactions : La 7,8-Diméthoxycoumarine subit diverses réactions chimiques, notamment:

Oxydation : Elle peut être oxydée pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent produire des dérivés dihydro.

Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels à des positions spécifiques sur le cycle coumarinique.

Réactifs et Conditions Courants:

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme les halogènes et les agents nitrants en conditions acides.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que les réactions de substitution peuvent introduire des halogènes ou des groupes nitro à des positions spécifiques sur le cycle coumarinique .

Applications De Recherche Scientifique

La 7,8-Diméthoxycoumarine a un large éventail d'applications en recherche scientifique :

5. Mécanisme d'Action

Le mécanisme d'action de la 7,8-Diméthoxycoumarine implique sa capacité à inhiber l'activation des voies du facteur nucléaire-κB (NF-κB) et de la protéine kinase activée en amont des mitogènes (MAPK) . En supprimant ces voies, elle réduit l'expression des cytokines et des chimiokines pro-inflammatoires, exerçant ainsi des effets anti-inflammatoires. De plus, elle possède des propriétés antioxydantes qui contribuent à ses effets protecteurs sur les reins .

Composés Similaires:

- 6,7-Diméthoxycoumarine

- 5,7-Diméthoxycoumarine

- Daphnétine diméthyl éther

Comparaison : La 7,8-Diméthoxycoumarine est unique en raison de son motif de substitution spécifique sur le cycle coumarinique, qui lui confère des activités biologiques distinctes. Par exemple, bien que la 6,7-Diméthoxycoumarine présente également des effets néphroprotecteurs, la 7,8-Diméthoxycoumarine a montré des propriétés anti-inflammatoires plus prononcées . De même, la 5,7-Diméthoxycoumarine a été étudiée pour ses effets analgésiques, mais son mécanisme d'action diffère de celui de la 7,8-Diméthoxycoumarine .

Mécanisme D'action

The mechanism of action of 7,8-Dimethoxycoumarin involves its ability to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . By suppressing these pathways, it reduces the expression of pro-inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects. Additionally, it has antioxidant properties that contribute to its protective effects on the kidneys .

Comparaison Avec Des Composés Similaires

- 6,7-Dimethoxycoumarin

- 5,7-Dimethoxycoumarin

- Daphnetin dimethyl ether

Comparison: 7,8-Dimethoxycoumarin is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct biological activities. For instance, while 6,7-Dimethoxycoumarin also exhibits renoprotective effects, this compound has shown more pronounced anti-inflammatory properties . Similarly, 5,7-Dimethoxycoumarin has been studied for its analgesic effects, but its mechanism of action differs from that of this compound .

Activité Biologique

7,8-Dimethoxycoumarin (DMC), a derivative of coumarin, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of DMC, including its mechanisms of action, therapeutic potential, and relevant case studies.

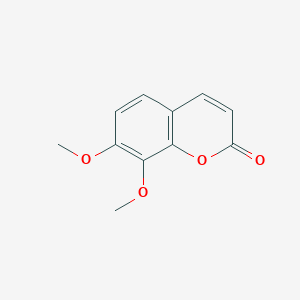

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at positions 7 and 8 of the coumarin structure. This modification enhances its solubility and biological activity compared to other coumarins. The molecular formula is C_11H_10O_4, and its structure can be represented as follows:

Biological Activities

1. Anti-inflammatory Effects

DMC has been shown to exert significant anti-inflammatory properties. A study demonstrated that DMC attenuates the expression of pro-inflammatory cytokines such as IL-6, IL-8, and CCL2 in TNF-α-treated HaCaT cells. This effect is mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses .

Table 1: Effects of DMC on Cytokine Expression

| Treatment | IL-6 Expression | IL-8 Expression | CCL2 Expression |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| TNF-α | Increased | Increased | Increased |

| DMC (0.1 mM) | Decreased | Decreased | Decreased |

2. Antioxidant Activity

DMC exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related injuries. The compound reduces reactive oxygen species (ROS) levels and enhances the activity of endogenous antioxidant enzymes .

3. Anticancer Potential

Research indicates that DMC may have anticancer effects by inducing apoptosis in cancer cells. It has been observed to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of DMC is largely attributed to its ability to modulate key signaling pathways:

- NF-κB Pathway : DMC inhibits the phosphorylation of p65 protein, thereby reducing NF-κB activation which is pivotal in inflammation and cancer progression.

- MAPK Pathway : It also affects the MAPK pathway by inhibiting p38 MAPK phosphorylation, leading to decreased inflammatory cytokine production .

Case Studies

Case Study 1: In Vitro Studies on Skin Cells

In a controlled laboratory setting, HaCaT cells were treated with DMC alongside TNF-α to simulate inflammatory conditions. Results indicated a significant reduction in cell viability at higher concentrations of DMC (0.2 mM), with a marked decrease in cytokine production compared to untreated controls .

Case Study 2: Antioxidant Efficacy

In a separate study assessing oxidative stress, DMC was administered to models exposed to oxidative agents. The results showed a significant reduction in lipid peroxidation levels and an increase in glutathione levels, highlighting its potential as an antioxidant agent .

Propriétés

IUPAC Name |

7,8-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-8-5-3-7-4-6-9(12)15-10(7)11(8)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBBSMUTOCUVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179212 | |

| Record name | 7,8-Dimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-80-9 | |

| Record name | 7,8-Dimethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dimethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.